
N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide, also known as MPCC, is a chemical compound that has been extensively studied for its scientific research applications. MPCC is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53, which plays a crucial role in the regulation of cell cycle and apoptosis.
作用机制
MDM2 is a negative regulator of the p53 pathway, which is responsible for the regulation of cell cycle and apoptosis. The interaction between MDM2 and p53 leads to the degradation of p53, resulting in the suppression of its activity. N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide binds to the hydrophobic pocket of MDM2, preventing the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, resulting in the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. The activation of the p53 pathway by N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide leads to the upregulation of pro-apoptotic genes, such as Bax and PUMA, and the downregulation of anti-apoptotic genes, such as Bcl-2 and Mcl-1. N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide also exhibits anti-angiogenic effects by inhibiting the expression of VEGF and HIF-1α. In addition, N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
实验室实验的优点和局限性
N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide is a potent inhibitor of the MDM2-p53 interaction, with an IC50 value of 12 nM. N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide exhibits good selectivity for MDM2 over other proteins, such as MDMX and RING finger protein 11. However, N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide has low solubility in aqueous solutions, which can limit its use in in vivo studies. In addition, N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide has poor pharmacokinetic properties, such as low bioavailability and short half-life, which can limit its therapeutic potential.
未来方向
There are several future directions for the research on N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide. One direction is to develop more potent and selective inhibitors of the MDM2-p53 interaction with better pharmacokinetic properties. Another direction is to investigate the potential therapeutic applications of N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide in combination with other anticancer agents, such as chemotherapy and immunotherapy. Furthermore, the role of N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide in the regulation of other cellular pathways, such as autophagy and metabolism, should be explored. Overall, the research on N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide has shown promising results for its potential therapeutic applications in cancer treatment.
合成方法
The synthesis of N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide involves the reaction of 1-methylpyrrole-2-carboxylic acid with 6-methoxypyridin-3-amine in the presence of thionyl chloride and triethylamine. The resulting product is then treated with N-methylmorpholine-N-oxide to yield N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide as a white solid. The overall yield of this synthesis is approximately 25%.
科学研究应用
N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of the MDM2-p53 interaction by N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide can lead to the activation of the p53 pathway, which plays a critical role in the induction of apoptosis and suppression of tumor growth. N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer.
属性
IUPAC Name |
N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-7-3-4-10(15)12(16)14-9-5-6-11(17-2)13-8-9/h3-8H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKMFUQWDZSIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CN=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

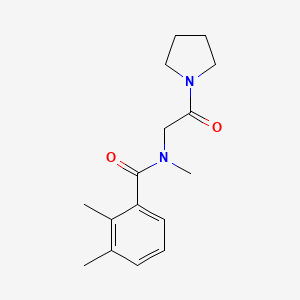
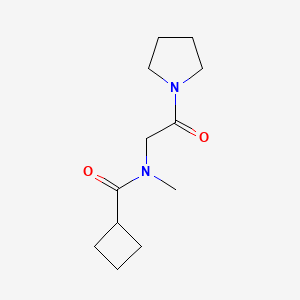

![1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506878.png)
![[4-(2-Chloroprop-2-enyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7506884.png)

![3-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7506900.png)
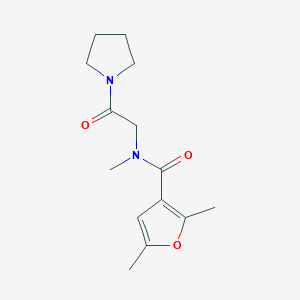

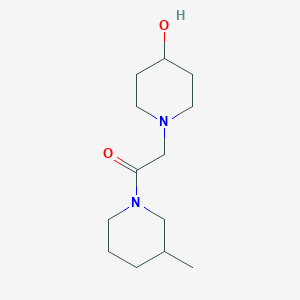
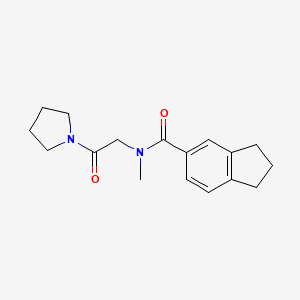


![N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7506961.png)